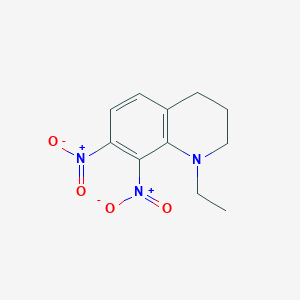
N-(4-Methoxyphenyl)-N'-(4-propoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea: is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, characterized by the presence of methoxy and propoxy substituents on the phenyl rings, exhibits unique chemical properties that make it of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea typically involves the reaction of 4-methoxyaniline and 4-propoxyaniline with thiocarbonyldiimidazole or similar thiocarbonylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for thioureas generally involve large-scale batch reactions under controlled conditions. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity. Purification steps may include recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and propoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-phenylthiourea: Lacks the methoxy and propoxy substituents, resulting in different chemical and biological properties.
N-(4-Methoxyphenyl)-N’-phenylthiourea: Contains a methoxy group but lacks the propoxy group, leading to variations in reactivity and applications.
N-(4-Propoxyphenyl)-N’-phenylthiourea:
Uniqueness
N-(4-Methoxyphenyl)-N’-(4-propoxyphenyl)thiourea is unique due to the presence of both methoxy and propoxy groups, which can enhance its solubility, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
62178-46-5 |
|---|---|
Molecular Formula |
C17H20N2O2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propoxyphenyl)thiourea |
InChI |
InChI=1S/C17H20N2O2S/c1-3-12-21-16-10-6-14(7-11-16)19-17(22)18-13-4-8-15(20-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,22) |
InChI Key |
XIMXETLQUATXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one](/img/structure/B14563703.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14563714.png)
![N,N'-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide)](/img/structure/B14563717.png)

![3,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]cyclobut-3-ene-1,2-dione](/img/structure/B14563738.png)
![1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene](/img/structure/B14563743.png)


![1-[1-(Aziridin-1-yl)ethyl]piperidine](/img/structure/B14563756.png)
![1-Azabicyclo[4.1.0]heptane, 7,7-dimethyl-6-phenyl-](/img/structure/B14563763.png)
![4-Methyl-N-(4-methylphenyl)-N-[4-(4-phenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B14563768.png)


